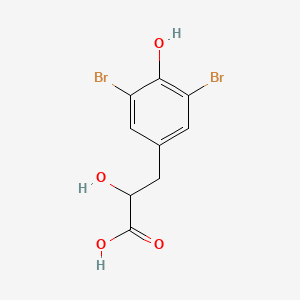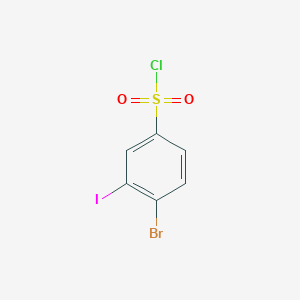
4-Bromo-3-iodobenzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-iodobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H3BrIO2SCl It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with bromine and iodine atoms at the 4 and 3 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-3-iodobenzenesulfonyl chloride can be synthesized through a multi-step process involving the sulfonation of bromobenzene followed by iodination. The general steps are as follows:
Sulfonation: Bromobenzene is reacted with chlorosulfonic acid to form 4-bromobenzenesulfonyl chloride.
Iodination: The 4-bromobenzenesulfonyl chloride is then subjected to iodination using iodine and a suitable oxidizing agent, such as potassium iodate, to introduce the iodine atom at the 3 position.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
4-Bromo-3-iodobenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Oxidation and Reduction: The bromine and iodine atoms can participate in oxidation and reduction reactions, leading to the formation of different halogenated derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Sulfonamides: Formed by reaction with amines.
Sulfonates: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Biaryl Compounds: Formed through coupling reactions.
科学的研究の応用
4-Bromo-3-iodobenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-bromo-3-iodobenzenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives. The bromine and iodine atoms can also participate in halogen bonding and other interactions, influencing the compound’s reactivity and properties.
類似化合物との比較
Similar Compounds
4-Iodobenzenesulfonyl Chloride: Similar structure but lacks the bromine atom.
4-Bromobenzenesulfonyl Chloride: Similar structure but lacks the iodine atom.
Benzenesulfonyl Chloride: Parent compound without any halogen substitutions.
Uniqueness
4-Bromo-3-iodobenzenesulfonyl chloride is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation imparts distinct reactivity and properties compared to its mono-halogenated counterparts. The combination of bromine and iodine allows for diverse chemical transformations and applications, making it a valuable compound in synthetic chemistry and research.
特性
分子式 |
C6H3BrClIO2S |
|---|---|
分子量 |
381.41 g/mol |
IUPAC名 |
4-bromo-3-iodobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H3BrClIO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H |
InChIキー |
IPALJLVEDUNDTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)I)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


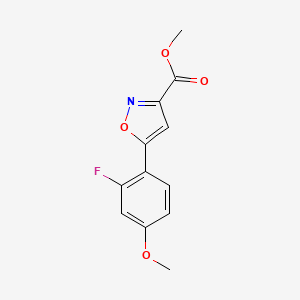
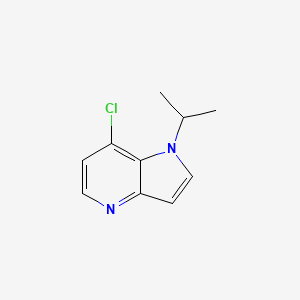
![6-Bromo-2,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13694426.png)

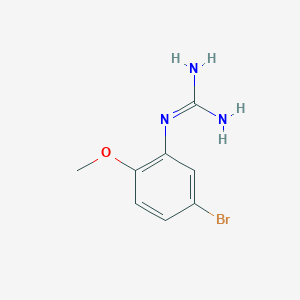
![N'-[(2-Bromo-5-thiazolyl)methylene]benzohydrazide](/img/structure/B13694442.png)
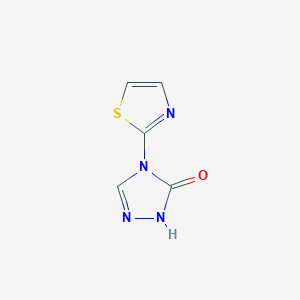
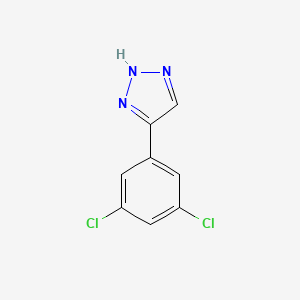
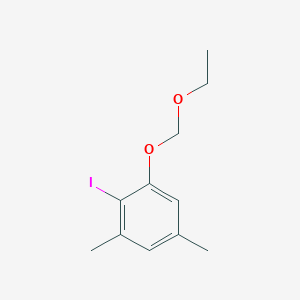
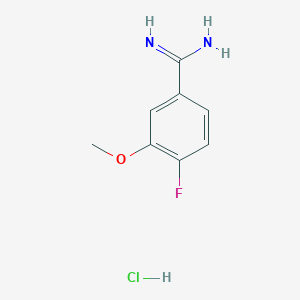
![Trimethyl[2-(tributylstannyl)ethenyl]silane](/img/structure/B13694505.png)
